1-(7-Methoxybenzofuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxybenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse applications in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxybenzofuran, which is then subjected to a series of reactions to introduce the butan-1-amine group.
Reaction Conditions: The key steps involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-(7-Methoxybenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts, with reactions conducted under controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include various substituted benzofurans and amines
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxybenzofuran-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
1-(7-Methoxybenzofuran-2-yl)butan-1-amine can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C13H17NO2 |
---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-(7-methoxy-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8,10H,3,5,14H2,1-2H3 |
InChI-Schlüssel |
HXIOWPJCIPQETL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=C(O1)C(=CC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.